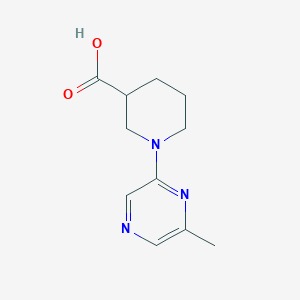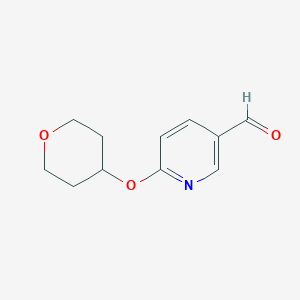
6-(Tetrahydropyran-4-yloxy)nicotinaldehyde
Descripción general
Descripción
“6-(Tetrahydropyran-4-yloxy)nicotinaldehyde” is a chemical compound with the molecular formula C11H13NO3 . It is also known by other names such as 6-tetrahydropyran-4-yloxy nicotinaldehyde, 6-oxan-4-yloxy pyridine-3-carbaldehyde, and 6-tetrahydro-2h-pyran-4-yloxy pyridine-3-carboxaldehyde .
Molecular Structure Analysis
The molecular structure of “6-(Tetrahydropyran-4-yloxy)nicotinaldehyde” can be represented by the formula O=CC1=CN=C (OC2CCOCC2)C=C1 . The molecular weight of this compound is 207.23 g/mol.Aplicaciones Científicas De Investigación
Prins Cyclization and Heterogeneous Catalysis
Tetrahydropyrans, featuring 6-membered oxygen-containing heterocycles, are pivotal in synthesizing biologically active compounds, including those with analgesic, anti-inflammatory, or cytotoxic activities. A notable method for synthesizing compounds with a tetrahydropyran framework is Prins cyclization, which involves the acidic catalyzed reaction of homoallylic alcohol with aldehydes. Research by Štekrová et al. (2015) explored this synthesis using different catalysts, demonstrating the effectiveness of Ce-MCM-41 in achieving high conversion and selectivity towards tetrahydropyran structures when reacting isopulegol with benzaldehyde (Štekrová et al., 2015).
Activation of Double Bonds
A study by Birch et al. (1970) found that a tetrahydropyran-2-yloxy-group could activate double bonds in cyclohexene or cyclohexadiene systems, akin to an amino-group. Their thermal reactions with αβ-unsaturated carbonyl derivatives yielded good results in producing 2-substituted cyclohexanones or cyclohexenones, indicating the potential of such activations in chemical syntheses (Birch et al., 1970).
Cross-linking and Biomolecule Interactions
The reaction of glutaraldehyde with anilines, serving as models for amino groups in DNA, can yield tetrahydropyrans like meso-2,6-di-(3-fluoro-4-nitroanilino)tetrahydropyran. This finding by Henderson et al. (2004) may have implications for understanding the toxicology of glutaraldehyde, suggesting mechanisms for DNA adduction or DNA-protein cross-linking, which are crucial for biomedical research (Henderson et al., 2004).
Biochemical Basis for Addictions
Research on the biochemical basis for alcohol addiction highlighted the formation of tetrahydropapaveroline, a derivative from dopamine, facilitated by alcohol's primary metabolite, acetaldehyde. This process, as outlined by VirginiaE. and MichaelJ. (1970), indicates the importance of understanding the interaction between biogenic amines and aldehydes in the context of addiction and neurological effects (VirginiaE. & MichaelJ., 1970).
Gold-Catalyzed Cycloisomerization
The gold(I)-catalyzed 6-endo cycloisomerization of beta-hydroxyallenes, as studied by Gockel and Krause (2006), provides a mild and efficient method for accessing chiral functionalized dihydropyrans. This method also extends to beta-aminoallenes, resulting in good yields of tetrahydropyridines, showcasing the versatility of gold catalysis in organic synthesis (Gockel & Krause, 2006).
Safety and Hazards
“6-(Tetrahydropyran-4-yloxy)nicotinaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-(oxan-4-yloxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7-8,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOWSDTLFHTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640289 | |
| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910036-95-2 | |
| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





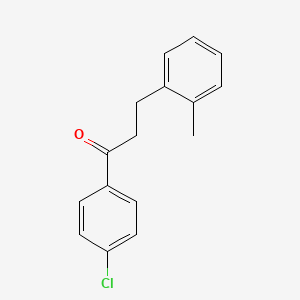

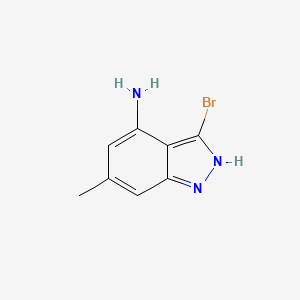



![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)

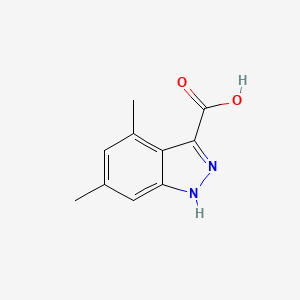
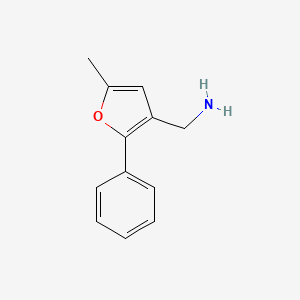
![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)
